N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide
Description
N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide is a synthetic organic compound It is characterized by the presence of a cyclopropylmethyl group, a hydroxyphenylmethyl group, and a 4-oxocyclohexane-1-carboxamide moiety
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-16-7-3-14(4-8-16)12-19(11-13-1-2-13)18(22)15-5-9-17(21)10-6-15/h3-4,7-8,13,15,20H,1-2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAGSWQIEWKHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC2=CC=C(C=C2)O)C(=O)C3CCC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide typically involves multiple steps:
Formation of the cyclopropylmethyl group: This can be achieved through the reaction of cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethyl halide.
Introduction of the hydroxyphenylmethyl group: This step involves the reaction of 4-hydroxybenzyl alcohol with a protecting group to prevent unwanted reactions during subsequent steps.
Formation of the 4-oxocyclohexane-1-carboxamide moiety: This can be synthesized through the reaction of cyclohexanone with a suitable amine to form the corresponding imine, followed by hydrolysis to yield the carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the cyclohexane ring can be reduced to form the corresponding alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Possible development as a pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide analogs: Compounds with similar structures but different substituents.
Cyclohexane carboxamides: Compounds with variations in the cyclohexane ring or amide group.
Hydroxyphenyl derivatives: Compounds with different functional groups attached to the hydroxyphenyl moiety.
Uniqueness
This compound is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
